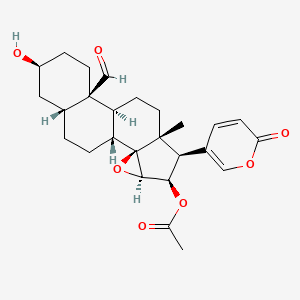
19-氧代西诺布法新
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
19-Oxocinobufagin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of bufadienolides and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: It is used in the development of agricultural products and pharmaceuticals.
作用机制
Target of Action
19-Oxocinobufagin is a natural product from Bufo bufo gargarizans Cantor The primary targets of 19-Oxocinobufagin are not explicitly mentioned in the available literature
Mode of Action
It is known to be a bufadienolide, a type of cardiotonic steroid that has a strong bioactivity . Bufadienolides are known to interact with the sodium-potassium ATPase pump, which plays a crucial role in maintaining the electrochemical gradient across cell membranes. This interaction can lead to changes in cell signaling and ion balance, affecting various cellular processes .
Biochemical Pathways
Given its classification as a bufadienolide, it may impact pathways related to ion transport, cell signaling, and cardiac function .
Result of Action
One study suggests that cinobufagin, a compound similar to 19-oxocinobufagin, may affect cancer cells by arresting the cell cycle and inhibiting three protein tyrosine/serine kinases (egfr, erbb2, and cdk2)
生化分析
Biochemical Properties
As a bufadienolide, it is part of a class of bioactive compounds known for their diverse biological activities
Cellular Effects
Bufadienolides, the class of compounds to which 19-Oxocinobufagin belongs, are known to have various effects on cells, including potential antitumor effects
Molecular Mechanism
As a bufadienolide, it may share similar mechanisms with other members of this class of compounds, which are known to interact with various biomolecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 19-Oxocinobufagin involves multiple steps, starting from the extraction of bufadienolides from the toad’s glandular secretions. The process includes purification and chemical modification to obtain the desired compound. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of 19-Oxocinobufagin typically involves large-scale extraction and purification processes. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are employed to achieve high purity levels. The compound is then stabilized and stored under controlled conditions to maintain its efficacy .
化学反应分析
Types of Reactions: 19-Oxocinobufagin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different bufadienolide derivatives.
Substitution: Various functional groups can be substituted on the steroid backbone, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted bufadienolide derivatives, each with distinct chemical and biological properties .
相似化合物的比较
- Bufalin
- 19-Hydroxybufalin
- Telocinobufagin
- Hellebrigenol
- Gamabufotalin
- Arenobufagin
- Bufarenogin
- Pseudobufarenogin
- Bufotaline
- Resibufogenin
- Resibufagin
- Deacetylcinobufagin
- Cinobufagin
- Marinobufagenin
- Desacetylcinobufotalin
- Cinobufotalin
- Cinobufaginol
- 19-Oxocinobufotalin
- Arenobufagin 3-hemisuberate
- Proscillaridin A
Uniqueness: 19-Oxocinobufagin is unique due to its specific structural features and its potent biological activities. It has a distinct formyl group and hydroxyl group, which contribute to its unique chemical reactivity and biological effects. Compared to other bufadienolides, 19-Oxocinobufagin exhibits a higher degree of selectivity and potency in its biological applications .
属性
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3/t16-,17+,18+,19-,21+,22-,23-,24-,25-,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUGXBQKMCOIBP-CDIOGTMDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C=O)C)C6=COC(=O)C=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

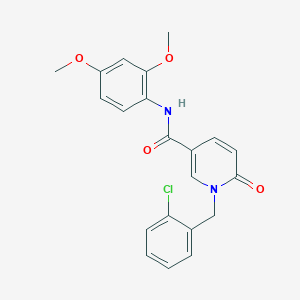
![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)
![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)
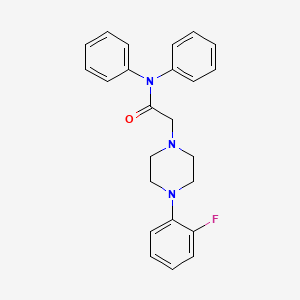
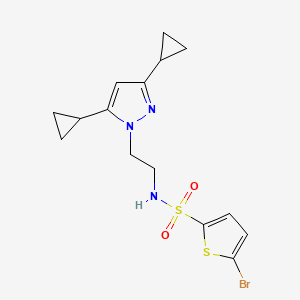
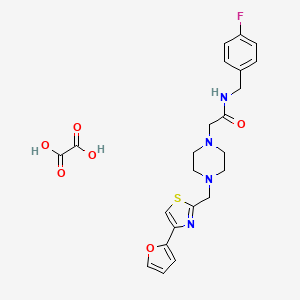
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2450024.png)
![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)
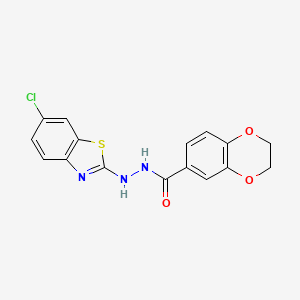
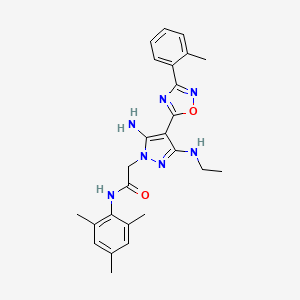
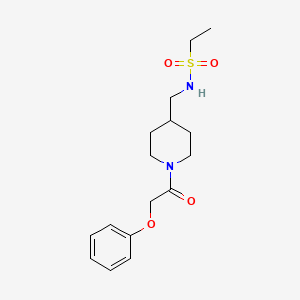
![2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2450033.png)
![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)
